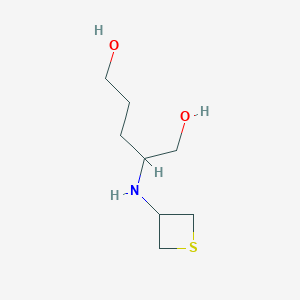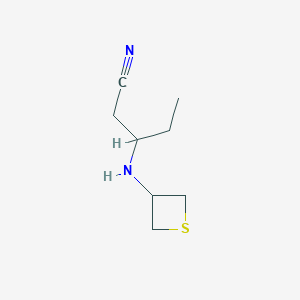![molecular formula C8H6ClNS B13012650 7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)
7-(Chloromethyl)benzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound with the following chemical formula:
C8H6ClNS
. It belongs to the class of isothiazoles and benzisothiazoles. The compound’s structure consists of a benzene ring fused with an isothiazole ring. The chlorine atom is attached to the benzene ring.Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of 7-(Chloromethyl)benzo[d]isothiazole. One common method involves the chlorination of benzo[d]isothiazole using chlorine gas or a chlorinating agent. The reaction proceeds as follows:
Benzo[d]isothiazole+Chlorine→this compound
Reaction Conditions:
The chlorination reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like chloroform or dichloromethane are commonly used.
Industrial Production Methods:
Analyse Chemischer Reaktionen
7-(Chloromethyl)benzo[d]isothiazole can participate in various chemical reactions:
Substitution Reactions: The chlorine atom can undergo substitution reactions with nucleophiles (e.g., amines, thiols) to form new derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.
Oxidation Reactions: Oxidation of the compound may lead to the formation of sulfoxides or sulfones.
Common reagents and conditions depend on the specific reaction type and desired product.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential drug development.
Industry: May serve as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 7-(Chloromethyl)benzo[d]isothiazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Eigenschaften
Molekularformel |
C8H6ClNS |
|---|---|
Molekulargewicht |
183.66 g/mol |
IUPAC-Name |
7-(chloromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2 |
InChI-Schlüssel |
ZVCMSUWVQPCUMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CCl)SN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)






![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)


